molecular formula C21H13BrClNO3 B5359675 methyl 5-[5-[(E)-2-(4-bromophenyl)-2-cyanoethenyl]furan-2-yl]-2-chlorobenzoate

methyl 5-[5-[(E)-2-(4-bromophenyl)-2-cyanoethenyl]furan-2-yl]-2-chlorobenzoate

Cat. No.: B5359675
M. Wt: 442.7 g/mol
InChI Key: NGRUUMYSDYBFGT-GDNBJRDFSA-N
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Description

Methyl 5-[5-[(E)-2-(4-bromophenyl)-2-cyanoethenyl]furan-2-yl]-2-chlorobenzoate is a complex organic compound that features a combination of aromatic rings, a cyano group, and ester functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-[5-[(E)-2-(4-bromophenyl)-2-cyanoethenyl]furan-2-yl]-2-chlorobenzoate typically involves multiple steps, starting from commercially available precursors. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds . This reaction employs palladium catalysts and boronic acid derivatives under mild conditions to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve optimization of the Suzuki–Miyaura coupling reaction to scale up the process. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-[5-[(E)-2-(4-bromophenyl)-2-cyanoethenyl]furan-2-yl]-2-chlorobenzoate can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester or cyano groups, often using reagents like sodium methoxide or ammonia.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 5-[5-[(E)-2-(4-bromophenyl)-2-cyanoethenyl]furan-2-yl]-2-chlorobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 5-[5-[(E)-2-(4-bromophenyl)-2-cyanoethenyl]furan-2-yl]-2-chlorobenzoate involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are crucial for cellular processes. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, and other vital functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-[5-[(E)-2-(4-bromophenyl)-2-cyanoethenyl]furan-2-yl]-2-chlorobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

methyl 5-[5-[(E)-2-(4-bromophenyl)-2-cyanoethenyl]furan-2-yl]-2-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13BrClNO3/c1-26-21(25)18-11-14(4-8-19(18)23)20-9-7-17(27-20)10-15(12-24)13-2-5-16(22)6-3-13/h2-11H,1H3/b15-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGRUUMYSDYBFGT-GDNBJRDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C2=CC=C(O2)C=C(C#N)C3=CC=C(C=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=C(C=CC(=C1)C2=CC=C(O2)/C=C(/C#N)\C3=CC=C(C=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13BrClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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